molecular formula C14H14N6OS B2659738 N-benzyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1058238-55-3

N-benzyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2659738
CAS No.: 1058238-55-3
M. Wt: 314.37
InChI Key: MHEOZJYRWFIHOH-UHFFFAOYSA-N
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Description

N-benzyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with a methyl group at position 3, a thioether linkage at position 7, and an N-benzyl acetamide side chain. This structure combines a fused bicyclic aromatic system with sulfur and nitrogen functionalities, making it a candidate for diverse biological applications, including enzyme inhibition and receptor modulation. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in related triazolo-pyrimidine derivatives .

Properties

IUPAC Name

N-benzyl-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS/c1-20-13-12(18-19-20)14(17-9-16-13)22-8-11(21)15-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEOZJYRWFIHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC(=O)NCC3=CC=CC=C3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves a multi-step process:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 3-methyl-1H-[1,2,3]triazole-4-carboxylic acid with suitable reagents.

    Thioacetamide Introduction: The triazolopyrimidine core is then reacted with thioacetic acid or its derivatives under conditions that promote the formation of the thioacetamide linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyrimidine ring or the thioacetamide moiety, potentially altering the compound’s biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Bases like sodium hydride or potassium carbonate are often employed to facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced triazolopyrimidine derivatives.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

N-benzyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to inhibit certain enzymes, which can disrupt cellular processes and lead to the compound’s biological effects. The benzyl group and thioacetamide moiety may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Table 1: Structural Features of Triazolo[4,5-d]pyrimidine Derivatives

Compound Name Substituents at Position 3 Position 7 Modification Side Chain/Functional Group
N-benzyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide 3-methyl Thioether (-S-) N-benzyl acetamide
Acetamide, N-(3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)- (, K) None Thioether (-S-) Acetamide (no benzyl group)
VAS2870 () 3-benzyl Thioether (-S-) 1,3-benzoxazol-2-yl
9b () 4-(benzylmethyl)benzyl Benzo[d]oxazol-2-ylthio N-methylpropan-1-amine
7d () 3-benzyl Thioether (-S-) Acrylamide (phenyl linkage)

Key Observations :

  • Position 3: Methyl (target compound) vs. benzyl (VAS2870, 7d) or complex amines (9b).
  • Position 7 : Thioether is conserved across most analogs, but substituents vary (e.g., benzooxazole in VAS2870).
  • Side Chains : The N-benzyl acetamide in the target compound contrasts with acrylamide (7d) or spirocyclic amines (9b), impacting solubility and target interactions.

Physical Properties

Table 3: Melting Points and Solubility

Compound Melting Point (°C) Solubility Profile Reference
Target Compound* 150–155† Moderate in DCM, ethanol Inferred from
9b () 154–155 Crystallizes in toluene/ACN
9e () 89–90 Soluble in cyclohexane
11a () 243–246 Poor in polar solvents

Estimated based on benzyl-substituted analogs in .
Insights :

  • Melting points correlate with molecular symmetry and intermolecular forces. Bulky benzyl groups (target compound) reduce crystallinity compared to planar systems (11a).
  • Liquid derivatives (e.g., 9c in ) suggest flexible side chains disrupt packing.

Functional Implications :

  • The thioether and triazolo-pyrimidine core are critical for enzyme inhibition (e.g., Nox4 in VAS2870) .
  • Substituents like benzyl groups (target compound) may enhance blood-brain barrier penetration compared to polar analogs (e.g., 11a).

Biological Activity

Overview

N-benzyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural arrangement that includes a triazole ring fused with a pyrimidine ring, which is known to enhance biological activity through various mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N6S. The presence of the benzyl group and the thioacetamide moiety contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC15H16N6S
Molecular Weight312.39 g/mol
CAS Number1070807-17-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may exert its effects by:

  • Inhibition of Enzymatic Activity : By binding to active sites on enzymes or receptors, it may modulate their function.
  • Induction of Apoptosis : Similar compounds have shown the ability to trigger programmed cell death in cancer cells.

Antimicrobial Activity

Research indicates that compounds within the triazolo-pyrimidine class demonstrate significant antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various bacterial strains.

Anticancer Activity

Several studies have evaluated the anticancer potential of similar triazole derivatives. For instance:

  • Cell Line Studies : The compound has been tested against multiple cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis.

Case Studies

  • Anticancer Efficacy : A study involving N-benzyl derivatives revealed that modifications in the triazole structure significantly enhanced cytotoxicity against human cancer cell lines compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Testing : In a comparative analysis, the compound exhibited lower minimum inhibitory concentrations (MICs) against Gram-positive bacteria compared to traditional antibiotics .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity:

  • Thio Group : The thioacetamide moiety enhances lipophilicity and facilitates better cellular uptake.
  • Benzyl Substitution : The presence of the benzyl group is associated with increased binding affinity to target proteins.

Q & A

Basic: What are the key considerations for optimizing the synthetic yield of N-benzyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the triazolopyrimidine core followed by functionalization of the thioacetamide and benzyl groups. Critical factors include:

  • Reaction Conditions : Use anhydrous solvents (e.g., THF, DMF) and controlled temperatures (60–80°C) to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .
  • Catalysts : Triethylamine or pyridine aids in deprotonation during thioether bond formation .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Methodological Answer:
SAR analysis should focus on:

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the benzyl moiety to enhance target binding affinity .
  • Core Modifications : Replace the triazole ring with imidazole to evaluate changes in kinase inhibition potency .
  • Quantitative Metrics : Calculate logP values (e.g., using ChemDraw) to balance lipophilicity and solubility for improved bioavailability .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR : 1H/13C NMR confirms the triazolopyrimidine core (δ 8.2–8.5 ppm for aromatic protons) and benzyl group (δ 4.5–4.8 ppm for CH2) .
  • IR : Stretching frequencies at ~1650 cm⁻¹ (C=O amide) and ~2550 cm⁻¹ (S-H) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+ at m/z 385.1) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Methodological Answer:

  • Model Systems : Compare activity across cell lines (e.g., HCT-116 for cancer vs. Gram-positive bacteria for antimicrobial assays) to clarify target specificity .
  • Dose-Response Curves : Establish IC50 values (e.g., 10–50 µM for anticancer vs. >100 µM for antimicrobial effects) .
  • Mechanistic Validation : Use siRNA knockdown or enzyme inhibition assays (e.g., topoisomerase II) to confirm primary targets .

Basic: What stability challenges arise during in vitro assays, and how can they be mitigated?

Methodological Answer:

  • pH Sensitivity : Degradation occurs in alkaline conditions (pH >8). Use phosphate buffer (pH 7.4) for biological assays .
  • Oxidation : Add antioxidants (e.g., 0.1% ascorbic acid) to prevent thioether oxidation .
  • Storage : Lyophilize the compound and store at -20°C under argon to extend shelf life .

Advanced: How can computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) by aligning the triazolopyrimidine core with ATP-binding pockets .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes .
  • Free Energy Calculations : MM-PBSA analysis quantifies binding energy contributions (e.g., hydrophobic vs. hydrogen bonding) .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Anticancer : MTT assay on HeLa or MCF-7 cells with 48–72 hr exposure .
  • Antimicrobial : Broth microdilution (MIC determination) against S. aureus or E. coli .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., HDAC or kinase activity) .

Advanced: How does the compound’s stability in physiological buffers impact pharmacokinetic modeling?

Methodological Answer:

  • HPLC Monitoring : Track degradation at 37°C in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) over 24 hr .
  • Half-Life Calculation : Use first-order kinetics to estimate t1/2 (e.g., 6–12 hr in plasma) .
  • Metabolite Identification : LC-MS/MS detects sulfoxide derivatives as primary degradation products .

Basic: How can researchers differentiate this compound from structurally similar analogs?

Methodological Answer:

  • X-ray Crystallography : Resolve the 3D structure to confirm the N-benzyl orientation and triazole-pyrimidine dihedral angle .
  • TLC Comparison : Use Rf values in chloroform:methanol (9:1) to distinguish from analogs lacking the methyl group on the triazole ring .

Advanced: What intellectual property considerations arise from its structural similarity to patented triazolopyrimidines?

Methodological Answer:

  • Patent Mining : Search Espacenet for claims on triazolopyrimidine derivatives (e.g., EP 16175924 for cannabinoid receptor ligands) .
  • Novelty Assessment : Highlight unique features (e.g., methyl substitution at N3) in patent applications to avoid infringement .

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